molecular formula C19H16N4O3S B2371183 2-(3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 1809487-77-1

2-(3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2371183
CAS No.: 1809487-77-1
M. Wt: 380.42
InChI Key: LJEWFVSAHUNRBC-UHFFFAOYSA-N
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Description

2-(3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic molecule with potential biological activities that warrant detailed investigation. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O5SC_{13}H_{16}N_{4}O_{5}S, with a molecular weight of approximately 340.35 g/mol. The structure features an isoindoline core linked to a pyridine and a 1,2,4-oxadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC13H16N4O5S
Molecular Weight340.35 g/mol
CAS Number1820639-45-9

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds containing oxadiazole and pyridine rings have shown significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Certain derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as COX and dihydroorotate dehydrogenase (DHODH), which play critical roles in inflammatory pathways and nucleotide synthesis.
  • Cell Cycle Modulation : The compound may induce cell cycle arrest at specific phases, thereby inhibiting proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related oxadiazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membrane integrity.

Study 2: Anticancer Properties

In vitro assays on cancer cell lines revealed that compounds with similar structural features induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest potential for development as anticancer agents.

Study 3: Anti-inflammatory Effects

Research indicated that certain analogs exhibited selective inhibition of COX-II over COX-I, providing a basis for their use in treating inflammatory diseases with reduced gastrointestinal side effects compared to traditional NSAIDs.

Properties

IUPAC Name

2-[3-methylsulfanyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-27-10-8-15(17-21-16(22-26-17)12-5-4-9-20-11-12)23-18(24)13-6-2-3-7-14(13)19(23)25/h2-7,9,11,15H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEWFVSAHUNRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CN=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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